4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine
Overview
Description
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In animal models, it has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine in lab experiments is its potential as a novel anti-tumor and anti-inflammatory agent. However, its mechanism of action is not fully understood and further research is needed to determine its safety and efficacy.
Future Directions
For research on 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine include:
1. Further studies on its mechanism of action to better understand its anti-tumor and anti-inflammatory effects.
2. Studies on its safety and efficacy in animal models.
3. Development of new analogs with improved potency and selectivity.
4. Studies on its potential as a combination therapy with other anti-cancer and anti-inflammatory agents.
5. Studies on its potential as a diagnostic tool for cancer.
In conclusion, 4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine is a promising chemical compound that has shown potential in scientific research applications. Its anti-tumor and anti-inflammatory effects make it a potential candidate for further research and development. However, further studies are needed to determine its safety and efficacy.
Scientific Research Applications
4-[3-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-5-yl]pyridazine has been studied for its potential as an anti-tumor agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-pyridazin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4O/c14-10-2-1-3-11(15)9(10)6-12-18-13(20-19-12)8-4-5-16-17-7-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNPKIPHOXCWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NOC(=N2)C3=CN=NC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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